5-benzylthiazolidine-2,4-dione

Description

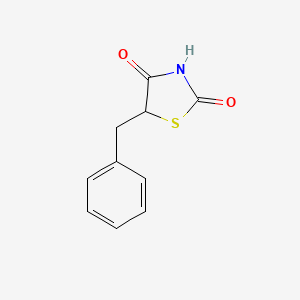

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDKZZIKAJFATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390095 | |

| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33321-31-2 | |

| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-benzylthiazolidine-2,4-dione basic properties

An In-Depth Technical Guide to the Core Properties of 5-Benzylthiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" structure that allows for diverse biological activities. While the class is famously associated with the glitazone antidiabetic drugs, its therapeutic potential is far broader. This guide focuses on a specific derivative, this compound, a molecule that bridges the classic TZD profile with unique inhibitory capacities. We will dissect its fundamental physicochemical properties, outline its synthetic pathway with actionable protocols, and explore its multifaceted biological activities and mechanisms of action, providing a comprehensive resource for researchers aiming to leverage this scaffold in drug discovery and development.

Core Physicochemical Properties

This compound is the saturated counterpart to the more commonly synthesized 5-benzylidene derivative. This saturation at the exocyclic carbon linker is a critical structural modification that significantly influences its steric and electronic properties, thereby altering its interaction with biological targets. The core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-benzyl-1,3-thiazolidine-2,4-dione | [1] |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| CAS Number | 33321-31-2 | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Note: Experimental data such as melting point and solubility for this compound are not widely published. For context, the parent thiazolidine-2,4-dione has a melting point of 123-125°C, while its unsaturated precursor, (Z)-5-benzylidenethiazolidine-2,4-dione, has a reported melting point of 240-242°C.[2]

Synthesis and Chemical Workflow

The synthesis of this compound is a well-defined, three-stage process. The causality behind this workflow is the sequential construction of the heterocyclic core, introduction of the benzylidene moiety via a robust condensation reaction, and a final reduction to achieve the target saturated linker.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of the key intermediate, (Z)-5-benzylidenethiazolidine-2,4-dione. The choice of a base catalyst like piperidine is crucial as it deprotonates the active methylene group at the C-5 position of the TZD ring, creating a nucleophile that attacks the electrophilic carbonyl carbon of benzaldehyde.

Materials:

-

Thiazolidine-2,4-dione (2.5 g, 21.36 mmol)

-

Benzaldehyde (2.27 g, 21.36 mmol)

-

Piperidine (1.2 g, 14.11 mmol)

-

Ethanol (150 mL)

-

Acetic Acid (for acidification)

-

Deionized Water

Procedure:

-

Combine thiazolidine-2,4-dione (1), benzaldehyde, piperidine, and ethanol in a round-bottom flask equipped with a reflux condenser.[3]

-

Heat the reaction mixture to reflux with continuous stirring for 8-9 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Chloroform:Methanol 9:1).[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into cold water and acidify with acetic acid to a pH of ~6.[3]

-

The resulting precipitate is the crude product. Filter the solid using a Büchner funnel and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure (Z)-5-benzylidenethiazolidine-2,4-dione.[2][3]

Reduction to this compound

The conversion of the benzylidene intermediate to the final benzyl product involves the reduction of the exocyclic C=C double bond. This step is critical as it changes the geometry of the C-5 substituent from planar to tetrahedral.

-

Catalytic Hydrogenation: A standard and effective method involves the catalytic hydrogenation of the 5-benzylidene derivative.[4] This is typically performed using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

-

Chemical Reduction: Alternatively, chemical reducing agents can be employed. For instance, lithium borohydride (LiBH₄) has been reported for the regiospecific reduction of 5-benzylidenethiazolidine-2,4-diones.[5]

Biological Activities and Mechanisms of Action

The TZD scaffold is pleiotropic, interacting with a wide array of biological targets. The 5-benzyl derivative and its close analogs are implicated in several key pathways.

Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

A primary mechanism of action distinguishing 5-benzyl and 5-benzylidene TZDs from classic glitazones is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). The MPC is a crucial transporter responsible for moving pyruvate from the cytoplasm into the mitochondrial matrix, a rate-limiting step for its entry into the TCA cycle.

Caption: Inhibition of Mitochondrial Pyruvate Carrier (MPC) by 5-Benzyl-TZD.

Studies have shown that 5-benzylidene and 5-benzyl TZD derivatives inhibit mitochondrial respiration.[4] Specifically, compared to the saturated 5-benzyl derivatives, the unsaturated 5-benzylidene compounds showed a more potent inhibitory capacity on mitochondrial respiration, with some analogs comparing well to the known MPC inhibitor UK5099.[4] This inhibition redirects metabolic flux away from mitochondrial pyruvate oxidation, a mechanism with therapeutic potential in metabolic diseases and certain cancers.

Anticancer and Antimicrobial Potential

The TZD scaffold is a versatile pharmacophore for developing anticancer and antimicrobial agents.

-

Anticancer Activity: Numerous 5-benzylidene TZD derivatives exhibit significant antiproliferative activity against a wide panel of human cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer.[6][7][8] The mechanisms often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

-

Antimicrobial Activity: TZD derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][8] The mechanism is thought to involve the inhibition of essential bacterial enzymes, such as the Mur ligase family, which are critical for peptidoglycan synthesis.[5]

Other Bioactivities

-

PPAR-γ Agonism: While the primary antidiabetic effect of glitazones is mediated by potent activation of the nuclear receptor PPAR-γ, 5-benzylidene derivatives are generally weaker activators.[5] This suggests that their metabolic effects may arise from different mechanisms, such as MPC inhibition.

-

Enzyme Inhibition: Various derivatives have been shown to inhibit other enzymes, including tyrosinase (implicated in melanin production) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[9]

Key Experimental Workflow: Antimicrobial Susceptibility Testing

To assess the antimicrobial potency of this compound, a Minimum Inhibitory Concentration (MIC) assay is a standard, self-validating system.

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution for MIC Determination

Materials:

-

Synthesized this compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

DMSO (for stock solution)

-

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

-

Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

-

Include controls: a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Conclusion

This compound represents a significant evolution from the classic glitazone structure. While retaining the versatile TZD core that imparts broad biological potential, its unique saturation and substitution pattern directs its activity toward novel targets like the mitochondrial pyruvate carrier. Its accessible synthesis and multifaceted bioactivities—spanning metabolic regulation, oncology, and infectious disease—make it a compelling scaffold for further investigation. This guide provides the foundational chemical and biological insights necessary for researchers to explore and exploit the therapeutic promise of this important heterocyclic compound.

References

- 1. 5-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 3157013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Benzylidene-2,4-thiazolidinedione | C10H7NO2S | CID 199154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

5-benzylthiazolidine-2,4-dione chemical structure and IUPAC name

An In-Depth Technical Guide to 5-Benzylthiazolidine-2,4-dione: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, systematic nomenclature, synthesis, and key applications, offering insights grounded in established scientific principles and methodologies.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and name. This compound is a derivative of thiazolidinedione, featuring a benzyl group substituted at the 5-position of the heterocyclic ring.

IUPAC Name

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 5-benzyl-1,3-thiazolidine-2,4-dione .

Chemical Structure

The core of the molecule is a five-membered thiazolidine ring, which contains a sulfur atom at position 1 and a nitrogen atom at position 3. The ring also features two carbonyl groups at positions 2 and 4, classifying it as a dione. A benzyl group (a phenyl group attached to a methylene bridge) is substituted at the 5th position of this ring.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of 5-benzyl-1,3-thiazolidine-2,4-dione.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic organic reaction provides a reliable and efficient route to this class of compounds.

General Synthesis Protocol

A common synthetic approach involves the reaction of benzaldehyde with thiazolidine-2,4-dione in the presence of a basic catalyst. The resulting benzylidene intermediate is then reduced to yield the final product.

Experimental Workflow: Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data for Structural Elucidation

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques. Below is a summary of expected data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the proton at the 5-position of the thiazolidine ring, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the carbons of the thiazolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the dione, and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₂S). |

Applications in Drug Discovery and Development

Thiazolidinedione derivatives are a well-established class of compounds with diverse biological activities. This compound and its analogs have been explored for various therapeutic applications.

Aldose Reductase Inhibition

One of the prominent activities of this compound is the inhibition of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound has the potential to mitigate these long-term complications of diabetes.

Antidiabetic Properties

The broader class of thiazolidinediones, also known as glitazones, are known for their insulin-sensitizing effects and have been used in the treatment of type 2 diabetes. While this compound itself is not a marketed drug, it serves as a valuable scaffold for the development of new antidiabetic agents.

Other Potential Applications

Research has also explored the potential of this compound derivatives as antimicrobial and anticancer agents. The versatility of the thiazolidinedione ring allows for a wide range of chemical modifications to optimize its biological activity for different therapeutic targets.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and a versatile synthetic route. Its proven biological activities, particularly as an aldose reductase inhibitor, make it a valuable lead compound in the ongoing search for novel therapeutics. Further research into the structure-activity relationships of its derivatives holds promise for the development of new and improved drugs for a variety of diseases.

An In-Depth Technical Guide to 5-Benzylthiazolidine-2,4-dione: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzylthiazolidine-2,4-dione is a heterocyclic organic compound belonging to the thiazolidinedione (TZD) class. The TZD scaffold is of significant interest in medicinal chemistry, most notably as the core structure of the "glitazone" class of antidiabetic drugs. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its relevance as a tool compound in the study of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

A noteworthy distinction exists between this compound and its unsaturated analog, 5-benzylidenethiazolidine-2,4-dione. The former possesses a saturated single bond connecting the benzyl group to the thiazolidinedione ring, while the latter features a double bond. This structural difference significantly impacts their chemical reactivity and biological activity. This guide will primarily focus on the saturated "benzyl" form, while also detailing its synthesis from the "benzylidene" precursor.

Core Compound Identification and Properties

A clear definition of the subject molecule is paramount for any scientific investigation. The fundamental chemical and physical properties of 5-benzyl-1,3-thiazolidine-2,4-dione are summarized below.

| Property | Value | Source |

| Chemical Name | 5-benzyl-1,3-thiazolidine-2,4-dione | PubChem[1] |

| CAS Number | 33321-31-2 | PubChem[1] |

| Molecular Formula | C₁₀H₉NO₂S | PubChem[1] |

| Molecular Weight | 207.25 g/mol | PubChem[1] |

| Computed XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the unsaturated intermediate, 5-benzylidenethiazolidine-2,4-dione, via a Knoevenagel condensation. This is followed by the reduction of the exocyclic double bond to yield the target saturated compound.

Step 1: Knoevenagel Condensation for 5-Benzylidenethiazolidine-2,4-dione

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. In this case, thiazolidine-2,4-dione serves as the active methylene compound and benzaldehyde is the aldehyde.

Caption: Knoevenagel condensation workflow for the synthesis of the benzylidene intermediate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiazolidine-2,4-dione (1 equivalent), benzaldehyde (1 equivalent), and a catalytic amount of piperidine and acetic acid in a suitable solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Catalytic Hydrogenation to this compound

The conversion of the benzylidene intermediate to the final benzyl product is achieved through the reduction of the carbon-carbon double bond. Catalytic hydrogenation is a common and efficient method for this transformation.

Caption: Catalytic hydrogenation of the intermediate to the final product.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-benzylidenethiazolidine-2,4-dione (1 equivalent) in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (the specific pressure may vary but is often in the range of 1-5 atm) and stir the reaction mixture at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

The thiazolidinedione core is a well-established pharmacophore that interacts with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[2]

The PPARγ Signaling Pathway

Thiazolidinediones, including this compound, are known to act as agonists for PPARγ. The binding of a TZD ligand to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This receptor-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in:

-

Glucose Metabolism: Upregulation of glucose transporters (e.g., GLUT4), leading to increased glucose uptake in muscle and adipose tissue.[2]

-

Lipid Metabolism: Regulation of genes involved in fatty acid uptake, transport, and storage.[2]

-

Adipogenesis: Promotion of the differentiation of preadipocytes into mature adipocytes.

Caption: Simplified schematic of the PPARγ signaling pathway activated by a TZD ligand.

Experimental Application: In Vitro PPARγ Activation Assay

To assess the activity of this compound as a PPARγ agonist, a variety of in vitro assays can be employed. A common and robust method is the LanthaScreen™ TR-FRET PPARγ Coactivator Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.[3][4][5]

LanthaScreen™ TR-FRET PPARγ Coactivator Assay Protocol

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD. A fluorescein-labeled coactivator peptide is also present in the reaction. When an agonist like this compound binds to the PPARγ-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal that can be measured.[3][5]

Materials:

-

GST-tagged PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., TRAP220/DRIP-2)

-

Assay buffer

-

Test compound (this compound) dissolved in DMSO

-

Reference agonist (e.g., Rosiglitazone)

-

384-well microplate

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a final DMSO concentration of 1%. Dispense the diluted compounds into the wells of the 384-well plate.

-

Reagent Preparation: Prepare a 2X working solution of the GST-PPARγ-LBD and a 4X working solution of the fluorescein-coactivator peptide in assay buffer. Also, prepare a 2X working solution of the Tb-anti-GST antibody.

-

Reaction Assembly:

-

Add the 2X GST-PPARγ-LBD solution to the wells containing the test compounds.

-

Add a mixture of the 4X fluorescein-coactivator peptide and 2X Tb-anti-GST antibody to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a suitable delay following excitation at approximately 340 nm.

-

Data Analysis: Calculate the 520/495 nm emission ratio for each well. Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound serves as a valuable chemical entity for researchers in the fields of medicinal chemistry and drug discovery. Its well-defined structure, accessible synthetic route, and established role as a PPARγ agonist make it an important tool for investigating the intricacies of metabolic regulation. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound, facilitating further research into the therapeutic potential of the thiazolidinedione class.

References

- 1. 5-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 3157013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LanthaScreen TR-FRET PPAR gamma Coactivator Assay Kit, goat | LabX.com [labx.com]

- 4. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Thiazolidinedione Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidinedione (TZD) ring, a five-membered heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Initially rising to prominence with the development of the "glitazone" class of insulin-sensitizing drugs for type 2 diabetes, the therapeutic potential of the TZD nucleus has since expanded into numerous other domains, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This guide provides a comprehensive technical overview of the biological significance of the thiazolidinedione ring, delving into its fundamental mechanism of action, diverse therapeutic applications, structure-activity relationships, and the key experimental methodologies employed in its study. We will explore both the well-established role of TZDs as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the growing body of evidence for their PPARγ-independent effects. This document aims to serve as a valuable resource for researchers and drug development professionals, offering insights into the continued evolution and therapeutic promise of this versatile pharmacophore.

The Core Chemistry and Mechanism of Action

The 2,4-thiazolidinedione core is a versatile scaffold amenable to chemical modification at several positions, primarily the N-3 and C-5 positions, allowing for the fine-tuning of its biological activity.[1][2][3]

The Canonical Pathway: PPARγ Agonism

The most well-characterized mechanism of action for many biologically active thiazolidinediones is their role as high-affinity agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[4][5][6]

Upon binding to its ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

Key downstream effects of PPARγ activation by TZDs include:

-

Enhanced Insulin Sensitivity: TZDs increase the transcription of genes involved in insulin signaling, such as glucose transporter type 4 (GLUT4), leading to increased glucose uptake in muscle and adipose tissue.[7][8] They also decrease hepatic glucose production.[9][10]

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis.[11] TZDs promote the differentiation of preadipocytes into mature fat cells, which can lead to the redistribution of fat from visceral to subcutaneous depots.[12][13]

-

Lipid Metabolism Modulation: TZDs influence the expression of genes involved in lipid uptake and storage, generally leading to a decrease in circulating free fatty acids and triglycerides.[11][12]

Emerging PPARγ-Independent Mechanisms

While the therapeutic effects of many TZDs are attributed to PPARγ activation, a growing body of evidence indicates that some of their biological activities occur through alternative pathways.[14][15] These PPARγ-independent mechanisms are of significant interest for the development of novel therapeutics with potentially fewer side effects.

Examples of PPARγ-independent actions include:

-

Inhibition of Translation Initiation: Some studies have shown that TZDs can inhibit cell proliferation and tumor growth by blocking the G1-S transition of the cell cycle, a process mediated by the inhibition of translation initiation, independent of PPARγ status.[14]

-

Modulation of Kinase Signaling: TZDs have been reported to influence various kinase pathways, including the c-Jun NH2-terminal kinase (JNK) pathway, which is involved in insulin resistance and pancreatic β-cell protection.[16]

-

Calcium Homeostasis: Certain TZDs can partially deplete intracellular calcium stores, leading to the activation of protein kinase R (PKR) and subsequent inhibition of translation initiation.[14]

Therapeutic Applications Beyond Diabetes

The diverse biological activities of the thiazolidinedione ring have led to its investigation in a wide range of therapeutic areas beyond type 2 diabetes.

Oncology

The anticancer properties of TZDs have been demonstrated in various cancer cell lines, including lung, breast, colon, and prostate cancer.[14][15][17] The antitumor effects are mediated through several mechanisms:

-

Induction of Apoptosis: TZDs can trigger programmed cell death in cancer cells.[15][17]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells.[15][17]

-

Inhibition of Angiogenesis: TZDs can prevent the formation of new blood vessels that supply tumors.[17]

-

Differentiation: In some cancer types, TZDs can induce differentiation, leading to a less malignant phenotype.[15]

Interestingly, some of the anticancer effects of TZDs have been shown to be independent of PPARγ activation, opening up new avenues for drug development.[14][15]

Inflammation and Autoimmune Diseases

Thiazolidinediones possess potent anti-inflammatory properties.[18][19][20] They have been shown to:

-

Inhibit the activation of macrophages and monocytes.[19]

-

Decrease the expression and release of pro-inflammatory cytokines.[19]

-

Reduce levels of inflammatory markers such as C-reactive protein (CRP).[21]

These anti-inflammatory effects are being explored for the treatment of conditions like rheumatoid arthritis and atherosclerosis.[18][19] Some studies suggest that these effects may also be, at least in part, independent of PPARγ.[20][22]

Neurodegenerative Diseases

Emerging research suggests a potential role for TZDs in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[23][24][25] The proposed neuroprotective mechanisms include:

-

Inhibition of Neuroinflammation: TZDs can suppress microglial activation, a key component of the inflammatory response in the brain.[25][26]

-

Facilitation of Amyloid-β Plaque Clearance: In models of Alzheimer's disease, TZDs have been shown to promote the clearance of amyloid-β plaques.[23][24]

-

Enhancement of Mitochondrial Function: TZDs may protect neurons by improving mitochondrial biogenesis and function.[23][24][27]

-

Attenuation of Tau Hyperphosphorylation: Some studies indicate that TZDs can reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[23][24]

Antimicrobial Activity

Derivatives of the thiazolidinedione ring have also demonstrated promising antimicrobial activity against a range of pathogens.[28][29][30][31] The antibacterial and antifungal properties are often dependent on the specific substitutions on the TZD core.[29][30][32] This area of research is particularly important given the rise of antibiotic-resistant bacteria.[28]

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazolidinedione derivatives is highly dependent on their chemical structure. The core pharmacophore generally consists of three main components:

-

An acidic thiazolidinedione head group: Essential for binding to the target receptor.

-

A central linker (often a phenyl ring): Connects the head and tail groups.

-

A variable lipophilic side chain: Significantly influences the potency and selectivity of the compound.[4]

Modifications at these positions can dramatically alter the compound's efficacy and therapeutic profile. For instance, in the context of anticancer activity, the presence of a phenyl ring is often crucial, and specific substitutions, such as a 3-bromo group on a benzylidene ring, can enhance cytotoxicity against certain cancer cell lines.[17]

| Modification Site | General Observation | Example Application |

| N-3 Position | Substitutions can confer or enhance antimicrobial properties.[29] | Development of novel antibacterial and antifungal agents. |

| C-5 Position | The nature of the substituent significantly impacts anticancer activity.[2] | Design of potent and selective anticancer TZD derivatives. |

| Central Phenyl Ring | Substitutions can modulate potency and selectivity for PPARγ.[4] | Optimization of antidiabetic agents with improved side effect profiles. |

Experimental Protocols for Biological Evaluation

The biological evaluation of thiazolidinedione derivatives involves a range of in vitro and in vivo assays to determine their efficacy and mechanism of action.

PPARγ Activation Assay (Cell-Based Reporter Assay)

This assay is fundamental for determining if a TZD derivative acts as a PPARγ agonist.

Methodology:

-

Cell Culture: Utilize a suitable cell line (e.g., HEK293T or HepG2) that is transiently or stably transfected with two plasmids:

-

An expression vector for full-length human PPARγ.

-

A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase reporter gene.

-

-

Compound Treatment: Seed the transfected cells in a multi-well plate and treat with various concentrations of the test TZD derivative. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. Plot the dose-response curve to determine the EC50 value.

In Vitro Anticancer Assays

A battery of assays is typically employed to assess the anticancer potential of TZD derivatives.

-

Cytotoxicity Assay (e.g., MTT or SRB assay): To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Cycle Analysis (Flow Cytometry): To investigate the effect of the compound on cell cycle progression.

-

Apoptosis Assay (e.g., Annexin V/PI staining, caspase activity assay): To quantify the induction of programmed cell death.

-

Wound Healing or Transwell Migration Assay: To assess the effect on cancer cell migration and invasion.

Adverse Effects and Clinical Considerations

Despite their therapeutic benefits, the use of thiazolidinediones, particularly the glitazones, is associated with several adverse effects.[12][33][34]

Common side effects include:

-

Fluid Retention and Edema: This is a dose-related side effect and can exacerbate or precipitate heart failure.[12][34][35]

-

Weight Gain: This is due to a combination of fluid retention and an increase in subcutaneous adipose tissue.[12][13][35]

-

Increased Risk of Bone Fractures: TZDs have been shown to decrease bone mineral density, particularly in women.[12][34]

The first-generation TZD, troglitazone, was withdrawn from the market due to severe hepatotoxicity.[33][34] Newer TZDs like pioglitazone and rosiglitazone have a much better liver safety profile, but routine monitoring of liver function is still recommended.[34]

Future Perspectives and Conclusion

The thiazolidinedione ring remains a highly privileged scaffold in drug discovery. While its initial success was in the treatment of type 2 diabetes, the expanding understanding of its diverse biological activities continues to open up new therapeutic avenues. Future research will likely focus on:

-

Designing novel TZD derivatives with improved selectivity and safety profiles: This includes the development of compounds that retain the desired therapeutic effects while minimizing adverse effects like fluid retention and weight gain.

-

Elucidating the full spectrum of PPARγ-independent mechanisms: A deeper understanding of these pathways will enable the rational design of drugs for new therapeutic targets.

-

Exploring the potential of TZDs in combination therapies: Combining TZDs with other agents may enhance efficacy and overcome drug resistance, particularly in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Thiazolidinediones: a new class of antidiabetic drugs | Semantic Scholar [semanticscholar.org]

- 10. m.youtube.com [m.youtube.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hypoglycemic action of thiazolidinediones/peroxisome proliferator-activated receptor gamma by inhibition of the c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. Thiazolidinediones as anti-inflammatory and anti-atherogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiazolidinediones and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. Effects of Thiazolidinedione Therapy on Inflammatory Markers of Type 2 Diabetes: A Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]

- 22. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Thiazolidinediones and Parkinson Disease: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Therapeutic Actions of the Thiazolidinediones in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 31. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 33. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 35. droracle.ai [droracle.ai]

The Core Mechanism of 5-Benzylthiazolidine-2,4-dione as a Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonist: A Technical Guide

This technical guide provides an in-depth exploration of the mechanism of action for 5-benzylthiazolidine-2,4-dione as a selective agonist for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecular interactions, downstream signaling cascades, and key experimental methodologies essential for characterizing this class of compounds.

Introduction: PPAR-γ as a Master Regulator and Therapeutic Target

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily, playing pivotal roles in the regulation of glucose homeostasis, lipid metabolism, and cellular differentiation.[1][2] Three distinct isoforms have been identified—PPARα, PPARβ/δ, and PPARγ—each with unique tissue distribution and physiological functions.[2] PPAR-γ is most prominently expressed in adipose tissue, where it acts as a master regulator of adipogenesis, the process of fat cell formation.[2][3]

The activation of PPAR-γ is a critical therapeutic target for type 2 diabetes mellitus (T2DM), primarily due to its profound effects on improving insulin sensitivity.[1][2] Thiazolidinediones (TZDs), a class of synthetic PPAR-γ agonists, have been cornerstone therapies for T2DM, enhancing glucose uptake and utilization in peripheral tissues like adipose tissue and skeletal muscle.[1][4] The parent scaffold, thiazolidine-2,4-dione, is a privileged structure in medicinal chemistry for developing potent PPAR-γ agonists.[5] this compound derivatives have emerged as a significant area of research, aiming to refine the therapeutic index and minimize side effects associated with earlier generation TZDs.[6][7]

This guide focuses specifically on the this compound core structure, dissecting its interaction with PPAR-γ from the initial binding event to the ultimate physiological response of insulin sensitization.

The Molecular Mechanism of PPAR-γ Activation

The agonistic action of this compound on PPAR-γ is a multi-step process that translates a chemical binding event into a change in gene expression. The canonical mechanism involves ligand binding, receptor conformation change, heterodimerization, DNA binding, and the recruitment of transcriptional machinery.

Ligand Binding and Conformational Stabilization

The journey begins with the diffusion of the this compound molecule into the cell nucleus, where it accesses the Ligand Binding Domain (LBD) of PPAR-γ. The LBD is a large, hydrophobic pocket that accommodates the agonist.

-

The Thiazolidinedione Headgroup: The acidic thiazolidine-2,4-dione headgroup is crucial for anchoring the molecule within the LBD. It forms a network of hydrogen bonds with key polar residues in the Activation Function 2 (AF-2) region of the LBD, specifically with amino acids in helix 3, helix 12, and the β-sheet.[8][9] This interaction is a hallmark of TZD binding.

-

The Benzyl Moiety: The 5-benzyl group extends into a hydrophobic region of the pocket, making crucial van der Waals and hydrophobic interactions with non-polar amino acid residues.[10] The precise positioning and interactions of this tail are key determinants of agonist potency and selectivity.[6][7]

This binding event induces a critical conformational change in the LBD. Specifically, it stabilizes the C-terminal helix 12 (H12) in an "active" conformation.[9] This repositioning of H12 creates a stable binding surface for coactivator proteins.[9][11]

Diagram: PPAR-γ Activation Pathway

The following diagram illustrates the sequence of events from ligand binding to target gene transcription.

References

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystal structure of rivoglitazone bound to PPARγ and PPAR subtype selectivity of TZDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 5-Benzylthiazolidine-2,4-dione and its Derivatives: A Technical Guide

Abstract

The thiazolidine-2,4-dione (TZD) scaffold has long been a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs. Within this class, derivatives bearing a 5-benzyl substitution have emerged as a particularly versatile and promising group of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth review of 5-benzylthiazolidine-2,4-dione and its derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies for accessing this core structure, delve into the mechanistic underpinnings of its diverse pharmacological effects—including antidiabetic, anti-inflammatory, and anticancer properties—and present a critical analysis of the structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this exciting area.

Introduction: The Thiazolidine-2,4-dione Core and the Significance of the 5-Benzyl Moiety

The thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic motif that has proven to be a privileged scaffold in drug discovery.[1] Its unique electronic and structural features allow for interactions with a variety of biological targets. The most well-known application of the TZD core is in the development of "glitazones," a class of drugs used to treat type 2 diabetes.[2] These compounds primarily exert their effects by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in glucose and lipid metabolism.[1][3]

The substitution at the 5-position of the TZD ring is a key determinant of biological activity. While a wide array of substituents have been explored, the 5-benzyl and 5-benzylidene moieties have garnered significant attention due to their ability to confer a diverse range of pharmacological properties beyond the classical antidiabetic effects. The benzyl group, with its aromatic ring and methylene spacer, provides a combination of lipophilicity and conformational flexibility that allows for potent interactions with various enzymatic and receptor targets. This guide will focus specifically on the 5-benzyl derivatives, which are typically synthesized via the reduction of their 5-benzylidene precursors.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its derivatives is a well-established process that generally involves a two-step sequence: a Knoevenagel condensation to form a 5-benzylidene intermediate, followed by a reduction of the exocyclic double bond.

Step 1: Knoevenagel Condensation for 5-Benzylidenethiazolidine-2,4-dione Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In this context, the active methylene group at the 5-position of the thiazolidine-2,4-dione ring reacts with a substituted or unsubstituted benzaldehyde.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on methodologies reported in the literature.[4][5]

Materials:

-

Thiazolidine-2,4-dione

-

Substituted or unsubstituted benzaldehyde

-

Piperidine (catalyst)

-

Ethanol or Toluene (solvent)

-

Dean-Stark apparatus (if using toluene)

Procedure:

-

To a round-bottom flask, add equimolar amounts of thiazolidine-2,4-dione and the desired benzaldehyde.

-

Add a suitable solvent, such as ethanol or toluene. If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reflux the reaction mixture with stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, 5-benzylidenethiazolidine-2,4-dione, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol or hexane, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The choice of solvent and catalyst can be optimized for specific substrates. Other catalysts such as baker's yeast have also been employed for a more environmentally friendly approach.[6][7] Microwave-assisted synthesis can also be utilized to reduce reaction times.

Step 2: Reduction of the Benzylidene Intermediate

The exocyclic double bond of the 5-benzylidenethiazolidine-2,4-dione intermediate is then reduced to yield the target this compound. This reduction is a critical step as it imparts greater conformational flexibility to the benzyl moiety, which can significantly impact biological activity.

Experimental Protocol: Reduction of 5-Benzylidenethiazolidine-2,4-dione

Several reducing agents can be employed for this transformation. A common and effective method involves the use of lithium borohydride.[8]

Materials:

-

5-Benzylidenethiazolidine-2,4-dione derivative

-

Lithium borohydride (LiBH₄)

-

Pyridine and Tetrahydrofuran (THF) (solvents)

-

Hydrochloric acid (1N)

-

Ethyl acetate

Procedure:

-

Dissolve the 5-benzylidenethiazolidine-2,4-dione derivative in a mixture of pyridine and THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of lithium borohydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of 1N HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Alternative reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) and electrochemical reduction, which offers a greener alternative.[9]

Workflow for the Synthesis of this compound Derivatives

References

- 1. cusabio.com [cusabio.com]

- 2. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Benzylthiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 5-benzylthiazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. As a molecule of interest in the development of therapeutics, particularly for metabolic diseases, a thorough understanding of its structural and spectroscopic properties is paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by experimental evidence.

Introduction: The Significance of this compound

The thiazolidine-2,4-dione (TZD) core is a "privileged scaffold" in drug discovery, most notably recognized for its role in the glitazone class of antidiabetic drugs. These compounds primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2] The substitution at the 5-position of the TZD ring is a critical determinant of the molecule's biological activity and pharmacokinetic profile.

The introduction of a benzyl group at this position, creating this compound, offers a foundational structure for further derivatization. Unlike its unsaturated counterpart, 5-benzylidene-2,4-dione, the saturated methylene bridge in the 5-benzyl derivative provides greater conformational flexibility, which can significantly influence its interaction with target proteins. This guide will dissect the spectroscopic signatures that define this important molecule.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is based on the synthesis and characterization of this compound.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.9 | Singlet (broad) | 1H | NH |

| 7.25-7.40 | Multiplet | 5H | Aromatic H |

| ~4.80 | Doublet of Doublets | 1H | C5-H |

| ~3.45 | Doublet of Doublets | 1H | Cα-H a |

| ~3.15 | Doublet of Doublets | 1H | Cα-H b |

Interpretation:

-

N-H Proton: The broad singlet observed at a downfield chemical shift (~11.9 ppm) is characteristic of the acidic proton of the imide functional group in the thiazolidinedione ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Aromatic Protons: The multiplet in the range of 7.25-7.40 ppm integrates to five protons, consistent with a monosubstituted benzene ring of the benzyl group.

-

C5-H Proton: The methine proton at the C5 position appears as a doublet of doublets around 4.80 ppm. Its coupling to the two diastereotopic protons of the adjacent methylene group (Cα) results in this splitting pattern.

-

Cα Methylene Protons: The two protons on the benzylic carbon (Cα) are diastereotopic due to the adjacent chiral center at C5. Consequently, they appear as two distinct signals, each as a doublet of doublets, around 3.45 ppm and 3.15 ppm. They couple with each other (geminal coupling) and with the C5 proton (vicinal coupling).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C 4 (C=O) |

| ~172.5 | C 2 (C=O) |

| ~135.0 | C 1' (Aromatic Quaternary) |

| ~129.5 | Aromatic C H |

| ~128.8 | Aromatic C H |

| ~127.5 | Aromatic C H |

| ~52.0 | C 5 |

| ~38.0 | C α (CH₂) |

Interpretation:

-

Carbonyl Carbons: The two signals in the downfield region (~175.0 and ~172.5 ppm) are assigned to the two carbonyl carbons (C4 and C2) of the thiazolidinedione ring.

-

Aromatic Carbons: The signals between 127.5 and 135.0 ppm correspond to the six carbons of the benzene ring. The quaternary carbon (C1') is typically found at the downfield end of this range.

-

Aliphatic Carbons: The signal around 52.0 ppm is attributed to the methine carbon at the C5 position, and the signal around 38.0 ppm corresponds to the benzylic methylene carbon (Cα).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | Asymmetric C=O Stretch |

| ~1680 | Strong | Symmetric C=O Stretch |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Stretch |

Interpretation:

-

N-H Stretching: The strong, broad absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the imide group, with broadening due to hydrogen bonding.

-

C-H Stretching: The bands between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while the absorption around 2950 cm⁻¹ is due to the aliphatic C-H stretches of the methylene and methine groups.

-

C=O Stretching: The thiazolidine-2,4-dione ring exhibits two distinct carbonyl stretching bands. The higher frequency band (~1740 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1680 cm⁻¹) is due to the symmetric stretching mode.

-

C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₉NO₂S), the expected molecular weight is approximately 207.04 g/mol .[4]

Expected Fragmentation Pattern:

Upon electron ionization, the molecular ion ([M]⁺˙) is formed. A prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond.

Caption: Expected primary fragmentation of this compound.

-

Molecular Ion Peak: A peak at m/z = 207 corresponding to the intact molecular ion ([C₁₀H₉NO₂S]⁺˙) is expected.

-

Base Peak (m/z = 91): The most characteristic and often the most abundant fragment (base peak) is expected at m/z = 91. This corresponds to the formation of the highly stable tropylium cation ([C₇H₇]⁺) through the cleavage of the C5-Cα bond and subsequent rearrangement of the benzyl cation.

-

Other Fragments: Another significant fragment may appear at m/z = 116, corresponding to the thiazolidine-2,4-dione radical cation after the loss of the benzyl radical ([M - C₇H₇]⁺˙). Further fragmentation of the thiazolidinedione ring can lead to smaller fragments.

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Caption: Synthetic workflow for this compound.

Materials:

-

Thiazolidine-2,4-dione

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve thiazolidine-2,4-dione in anhydrous THF.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10 minutes.

-

Slowly add n-butyllithium (2 equivalents) to the solution.

-

After stirring for an additional 10 minutes at -78 °C, add benzyl bromide (1 equivalent) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1.5 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum, ensuring to capture the molecular ion peak and the fragmentation pattern.

Conclusion

The spectroscopic data of this compound are well-defined and consistent with its molecular structure. The characteristic signals in the NMR, IR, and mass spectra provide a unique fingerprint for this compound, enabling its unambiguous identification and characterization. This in-depth guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis, purification, and structural verification of this important heterocyclic scaffold and its derivatives.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Benzylthiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzylthiazolidine-2,4-dione is a member of the thiazolidinedione (TZD) class of compounds, a scaffold of significant interest in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development. This guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of TZD-based drug candidates.

Introduction to this compound

The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold known for its diverse pharmacological activities.[1][2][3] While the most prominent members of this class are the "glitazone" antidiabetic drugs, the versatility of the TZD ring allows for a wide range of biological applications.[4][5] this compound, featuring a benzyl group at the C5 position, represents a fundamental analog for exploring structure-activity relationships within this chemical space. A comprehensive physicochemical characterization is the foundational step in evaluating its potential as a drug candidate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters provide an initial assessment of the molecule's drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S | [6] |

| Molecular Weight | 207.25 g/mol | [6] |

| XLogP3 | 2.1 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 71.5 Ų | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The parent 2,4-thiazolidinedione scaffold is known to be sparingly soluble in water and common organic solvents.[1] The introduction of a lipophilic benzyl group at the C5 position is expected to further decrease its aqueous solubility.

pH-Dependent Solubility

The TZD ring possesses an acidic proton on the nitrogen atom (pKa ≈ 6-7), making its solubility pH-dependent.[1] At pH values above the pKa, the compound will exist predominantly in its ionized, more soluble form. Conversely, in acidic environments, the non-ionized form will prevail, leading to lower solubility. For instance, the solubility of pioglitazone, a related TZD, is significantly influenced by pH.[7][8][9]

Experimental Determination of Solubility

To accurately characterize the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.

Kinetic solubility provides a measure of the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This high-throughput screening method is valuable for early-stage drug discovery.[10][11][12][13][14]

Step-by-Step Protocol for Nephelometric Kinetic Solubility Assay:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[10]

Thermodynamic, or equilibrium, solubility represents the true saturation solubility of a compound in a given solvent system and is a critical parameter for formulation development.[14][15][16][17]

Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Assay:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) and various organic solvents and co-solvent mixtures relevant to formulation (e.g., ethanol, propylene glycol, polyethylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Expected Solubility Profile

Based on the properties of related thiazolidinediones, the expected solubility profile of this compound is summarized in Table 2.

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer (pH < 5) | Low | Predominantly non-ionized form. |

| Aqueous Buffer (pH 7.4) | Low to Moderate | Partial ionization, but the lipophilic benzyl group limits solubility. |

| Aqueous Buffer (pH > 8) | Moderate to High | Predominantly in the more soluble ionized form. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | Capable of hydrogen bonding with the TZD ring. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good solvating power for polar organic molecules. |

| Non-polar Solvents (e.g., Hexane) | Very Low | Mismatch in polarity. |

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in drug development to ensure its safety, efficacy, and shelf-life. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[18][19][20][21][22]

Forced Degradation Studies (Stress Testing)

Forced degradation studies for this compound should be performed according to ICH guidelines (Q1A(R2)).[18][19][21] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and resolving the degradation products from the parent compound.[18][20]

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

The thiazolidinedione ring is susceptible to degradation under various stress conditions.

The TZD ring can undergo hydrolysis, particularly under basic conditions, leading to ring opening.[23][24] The amide and thioether bonds are potential sites of cleavage.

Proposed Hydrolytic Degradation Pathway:

Caption: Potential hydrolytic degradation pathway.

The sulfur atom in the thiazolidinedione ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This oxidation can potentially weaken the ring structure and lead to subsequent degradation.[25][26][27]

Exposure to light, particularly UV radiation, can induce photodegradation. The aromatic benzyl group and the TZD ring are potential chromophores that can absorb light and initiate degradation reactions.[23]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products over time. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose.[28][29][30][31][32]

Step-by-Step Protocol for Method Development:

-

Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with different buffers like phosphate or acetate) to achieve good peak shape and retention for the parent compound.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent peak from any potential early-eluting polar degradants and late-eluting non-polar impurities.

-

Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of the parent compound and all degradation products.

-

Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to challenge the method's specificity. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its potential for further development as a therapeutic agent. This guide has outlined the key considerations and provided detailed experimental protocols for the comprehensive characterization of these properties. A thorough understanding of the pH-dependent solubility, potential degradation pathways, and the development of a robust stability-indicating analytical method will enable researchers to make informed decisions and advance the development of promising TZD-based drug candidates.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 3157013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of Pioglitazone Hydrochloride in Binary and Ternary Mixtures of Water, Propylene Glycol, and Polyethylene Glycols 200, 400, and 600 at 298.2 K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PH-dependent solubility: Significance and symbolism [wisdomlib.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]